molecular formula C8H9BF3K B1358486 Potassium phenethyltrifluoroborate CAS No. 329976-74-1

Potassium phenethyltrifluoroborate

Cat. No.: B1358486
CAS No.: 329976-74-1
M. Wt: 212.06 g/mol
InChI Key: SOZVPVAYKGJPJS-UHFFFAOYSA-N
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Description

Potassium phenethyltrifluoroborate is an organoboron compound with the chemical formula C8H10BF3K. It is a member of the potassium trifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly useful in organic synthesis, especially in cross-coupling reactions.

Mechanism of Action

Target of Action

Potassium phenethyltrifluoroborate is a special class of organoboron reagents . It is primarily used in Suzuki–Miyaura-type reactions . The primary targets of this compound are the C=C bonds in unsaturated alkyl- or aryltrifluoroborates .

Mode of Action

This compound interacts with its targets by undergoing a process called epoxidation . This process involves the addition of an oxygen atom to the C=C bonds in unsaturated alkyl- or aryltrifluoroborates . The epoxidation of these bonds proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .

Biochemical Pathways

The action of this compound affects the biochemical pathways involved in the formation of C–C bonds . It serves as a reagent in a vast array of C–C bond-forming reactions . The compound’s action on these pathways leads to the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis reactions .

Pharmacokinetics

It is known that the compound is moisture- and air-stable , which suggests that it may have good stability and bioavailability under various conditions.

Result of Action

The result of this compound’s action is the formation of new C–C bonds . This is a crucial step in many organic synthesis reactions and is particularly important in Suzuki–Miyaura-type reactions . The compound’s ability to undergo epoxidation with full conversion and selectivity allows for the efficient formation of these bonds without degradation of the boron functionality .

Action Environment

The action of this compound is influenced by environmental factors such as moisture and air. The compound is moisture- and air-stable , which means it can maintain its efficacy and stability under various environmental conditions. This makes this compound a versatile reagent in organic synthesis reactions .

Biochemical Analysis

Biochemical Properties

Potassium phenethyltrifluoroborate plays a significant role in biochemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The trifluoroborate group in this compound is highly nucleophilic, making it an effective reagent in these reactions. It can interact with palladium catalysts, enhancing the efficiency of the coupling process .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain kinases and phosphatases, leading to alterations in signal transduction pathways. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The trifluoroborate group can form stable complexes with metal ions, which can then interact with enzymes and other proteins. This binding can result in enzyme inhibition or activation, depending on the specific context. Furthermore, this compound can influence gene expression by binding to DNA or RNA, affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies. These effects include sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage level leads to a marked change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as kinases and phosphatases, influencing metabolic flux and metabolite levels. The compound can also affect the activity of enzymes involved in the synthesis and degradation of nucleic acids and proteins. These interactions can lead to changes in cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound can accumulate in specific tissues, depending on its affinity for certain biomolecules. This distribution can influence its overall activity and effectiveness .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as it interacts with different biomolecules within these subcellular regions. For example, this compound may localize to the nucleus, where it can influence gene expression and DNA repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium phenethyltrifluoroborate can be synthesized through a multi-step process. One common method involves the reaction of phenethylboronic acid with potassium hydrogen fluoride in the presence of methanol. The reaction typically proceeds as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Potassium phenethyltrifluoroborate undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.

    Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

    Palladium Catalysts: Palladium-based catalysts, such as palladium acetate and triphenylphosphine, are often used in cross-coupling reactions.

    Solvents: Common solvents include toluene, methanol, and tetrahydrofuran (THF).

    Bases: Bases like potassium carbonate are used to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura reactions, the primary products are biaryl compounds.

Scientific Research Applications

Potassium phenethyltrifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis for the formation of complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of fine chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium vinyltrifluoroborate

Uniqueness

Potassium phenethyltrifluoroborate is unique due to its phenethyl group, which provides distinct reactivity and selectivity in chemical reactions compared to other trifluoroborates. Its stability and compatibility with various reaction conditions make it a valuable reagent in organic synthesis .

Properties

IUPAC Name

potassium;trifluoro(2-phenylethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZVPVAYKGJPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635695
Record name Potassium trifluoro(2-phenylethyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329976-74-1
Record name Borate(1-), trifluoro(2-phenylethyl)-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329976-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro(2-phenylethyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 329976-74-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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